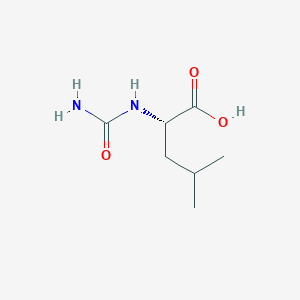

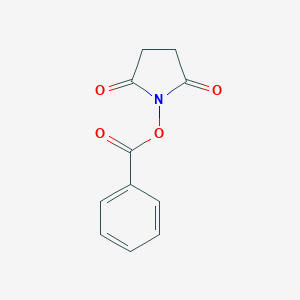

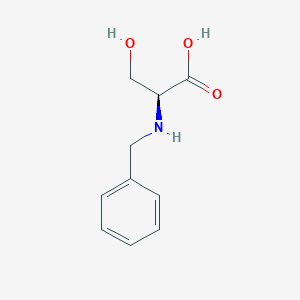

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .

Synthesis Analysis

The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .

Molecular Structure Analysis

The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .

Chemical Reactions Analysis

Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

The synthesis of benzamide derivatives has been explored for their potential antibacterial activities. For instance, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, showing activity against strains like Entrococcus faecalis and Staphylococcus aureus with specific minimum inhibitory concentration (MIC) values (Mobinikhaledi et al., 2006). This research highlights the potential use of such compounds in developing new antibacterial agents.

Pharmacological Activities

Another area of research focuses on the pharmacological activities of N-(3-hydroxyphenyl) benzamide derivatives. These compounds were synthesized and subjected to enzyme inhibition studies against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase, showcasing their potential for therapeutic applications (Abbasi et al., 2014).

Antimicrobial Activity

The antimicrobial activities of N-(o-hydroxyphenyl)benzamides and phenylacetamides have also been investigated. Some derivatives demonstrated significant activity against Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aureginosa, as well as antifungal activity against Candida albicans (Şener et al., 2000).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols to produce N-(2-hydroxyphenyl)benzamides highlights a method for synthesizing compounds of biological interest. This method underlines the versatility of benzamides in synthesizing biologically active compounds (Singh et al., 2017).

Material Science Applications

Beyond pharmaceutical applications, benzamide derivatives have found use in material science, such as in the synthesis of poly(benzoxazole) precursors for photopolymer applications. This demonstrates the compound's versatility extending into advanced material applications (Ebara et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

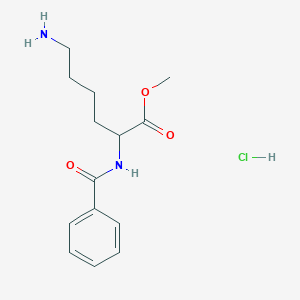

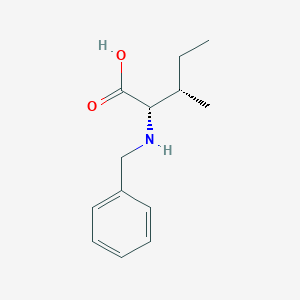

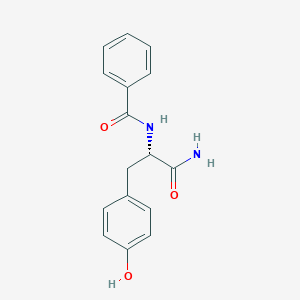

N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBPBEKJXBRSGI-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |

CAS RN |

58690-81-6 |

Source

|

| Record name | Benzenepropanamide, α-(benzoylamino)-4-hydroxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58690-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-benzamido-3-(p-hydroxyphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.